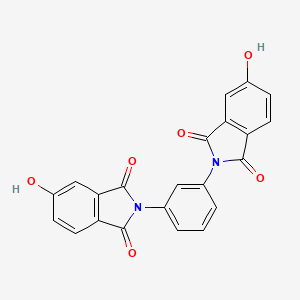
2,2'-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of two isoindole units connected through a 1,3-phenylene bridge, with each isoindole unit bearing a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) typically involves the following steps:
Formation of Isoindole Units: The isoindole units can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and amines, under acidic or basic conditions.
Coupling Reaction: The two isoindole units are then coupled through a 1,3-phenylene bridge. This can be achieved using a variety of coupling agents, such as palladium-catalyzed cross-coupling reactions.
Hydroxylation: The final step involves the introduction of hydroxyl groups at the desired positions on the isoindole units. This can be accomplished through selective hydroxylation reactions using reagents like hydroxylamine or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroisoindole derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkylating agents can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Halogenated or alkylated isoindole derivatives.
Applications De Recherche Scientifique
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Medicinal Chemistry:
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups and isoindole units can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(1,4-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione): Similar structure but with a 1,4-phenylene bridge.
2,2’-(1,2-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione): Similar structure but with a 1,2-phenylene bridge.
5-Hydroxy-1H-isoindole-1,3(2H)-dione: Contains only one isoindole unit with a hydroxyl group.
Uniqueness
2,2’-(1,3-Phenylene)bis(5-hydroxy-1H-isoindole-1,3(2H)-dione) is unique due to its 1,3-phenylene bridge, which imparts distinct electronic and steric properties compared to its 1,2- and 1,4-phenylene analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
106010-54-2 |
|---|---|
Formule moléculaire |
C22H12N2O6 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
5-hydroxy-2-[3-(5-hydroxy-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H12N2O6/c25-13-4-6-15-17(9-13)21(29)23(19(15)27)11-2-1-3-12(8-11)24-20(28)16-7-5-14(26)10-18(16)22(24)30/h1-10,25-26H |
Clé InChI |
NBTNLNPYBFYPDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)O)N4C(=O)C5=C(C4=O)C=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


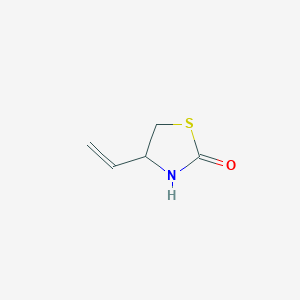
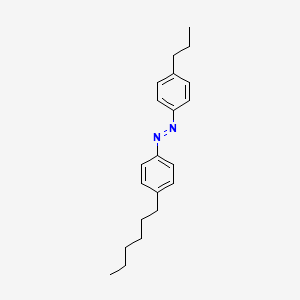
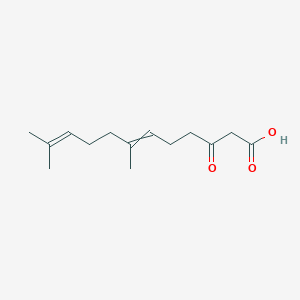

![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
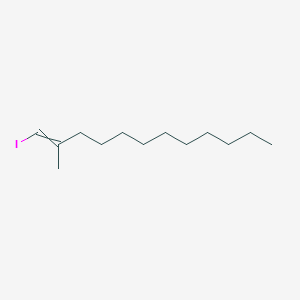

![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
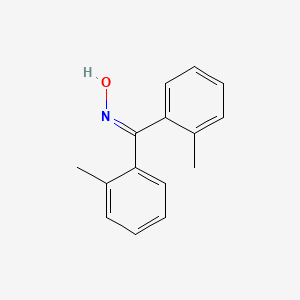
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
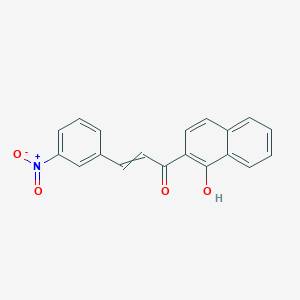
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

